N1-(3-fluorophenyl)-N2-(2-morpholinoethyl)oxalamide
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Overview
Description
N1-(3-fluorophenyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic organic compound characterized by the presence of a fluorophenyl group and a morpholinoethyl group attached to an oxalamide backbone
Scientific Research Applications
N1-(3-fluorophenyl)-N2-(2-morpholinoethyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of “N1-(3-fluorophenyl)-N2-(2-morpholinoethyl)oxalamide” would depend on its intended use. For example, if this compound were to be used as a drug, its mechanism of action would likely involve interaction with a specific biological target, such as a protein or enzyme. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .
Safety and Hazards
Future Directions
The future research directions for “N1-(3-fluorophenyl)-N2-(2-morpholinoethyl)oxalamide” could involve further exploration of its chemical properties and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity under various conditions, and evaluations of its potential uses in fields such as medicinal chemistry or materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-fluorophenyl)-N2-(2-morpholinoethyl)oxalamide typically involves the reaction of 3-fluoroaniline with oxalyl chloride to form the corresponding oxalyl chloride derivative. This intermediate is then reacted with 2-(morpholino)ethylamine under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N1-(3-fluorophenyl)-N2-(2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the fluorine atom with the nucleophile.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-chlorophenyl)-N2-(2-morpholinoethyl)oxalamide
- N1-(3-bromophenyl)-N2-(2-morpholinoethyl)oxalamide
- N1-(3-methylphenyl)-N2-(2-morpholinoethyl)oxalamide
Uniqueness
N1-(3-fluorophenyl)-N2-(2-morpholinoethyl)oxalamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets compared to other halogens or substituents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N'-(3-fluorophenyl)-N-(2-morpholin-4-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O3/c15-11-2-1-3-12(10-11)17-14(20)13(19)16-4-5-18-6-8-21-9-7-18/h1-3,10H,4-9H2,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTOTFCRCMFLJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=O)NC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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